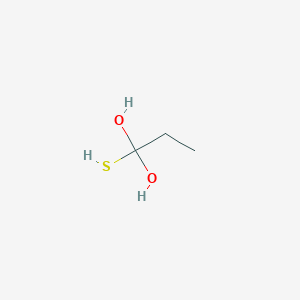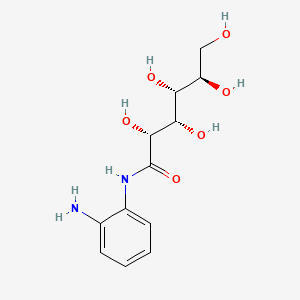
L-Histidine monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine monohydrobromide is a derivative of the essential amino acid L-Histidine. It is commonly used in biochemical research and various industrial applications. This compound is known for its role in protein synthesis, enzyme activity, and as a precursor for histamine production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Histidine monohydrobromide can be synthesized through the reaction of L-Histidine with hydrobromic acid. The reaction typically involves dissolving L-Histidine in water, followed by the addition of hydrobromic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it back to L-Histidine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium azide can replace the bromide ion.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: L-Histidine.
Substitution: Various substituted histidine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Histidine monohydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in protein synthesis and enzyme activity studies.
Medicine: Investigated for its potential therapeutic effects, including its role in histamine production and immune response modulation.
Industry: Utilized in the production of pharmaceuticals and as a component in cell culture media.
Wirkmechanismus
L-Histidine monohydrobromide exerts its effects through several mechanisms:
Protein Synthesis: It is incorporated into proteins during translation.
Enzyme Activity: Acts as a cofactor for various enzymes, enhancing their catalytic activity.
Histamine Production: Serves as a precursor for histamine, which is involved in immune responses and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
L-Histidine monohydrobromide can be compared with other histidine derivatives such as:
L-Histidine hydrochloride monohydrate: Similar in structure but contains a chloride ion instead of a bromide ion.
L-Histidine nitrate: Contains a nitrate ion and is used in different applications.
L-Histidine diphosphate: Contains phosphate ions and is used in biochemical studies.
Uniqueness
This compound is unique due to its specific bromide ion, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
51783-76-7 |
|---|---|
Molekularformel |
C6H10BrN3O2 |
Molekulargewicht |
236.07 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C6H9N3O2.BrH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 |
InChI-Schlüssel |
RVYRILWYWNKBGI-JEDNCBNOSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Br |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















